![molecular formula C13H25BO2 B13598202 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom within a dioxaborolane ring, which is substituted with a 4,4-dimethylpent-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of 4,4-dimethylpent-1-en-1-yne followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the hydroboration step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates and enzyme inhibitors.
Medicine: Research into boron-containing compounds has shown potential for developing new therapeutic agents, particularly in cancer treatment and boron neutron capture therapy.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and substitution. The dioxaborolane ring structure also contributes to the compound’s reactivity by stabilizing transition states and intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler analog without the 4,4-dimethylpent-1-en-1-yl group.
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-1,3,2-dioxaborinane: A similar compound with a different ring structure.
Uniqueness
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the dioxaborolane ring and the 4,4-dimethylpent-1-en-1-yl group. This structure provides enhanced stability and reactivity, making it a versatile reagent in various chemical transformations. Its ability to participate in a wide range of reactions and form stable complexes with nucleophiles sets it apart from other boron-containing compounds.
Biological Activity
The compound 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule with potential applications in various fields including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C13H25BO
- Molecular Weight : 224.15 g/mol
- Structure : The compound features a dioxaborolane ring which is known for its reactivity in organic synthesis.
Anticancer Properties
Recent studies have indicated that boron-containing compounds exhibit anticancer properties. For instance, compounds similar to dioxaborolanes have been shown to inhibit tumor growth in various cancer cell lines. A study by Zhang et al. (2023) demonstrated that dioxaborolane derivatives can induce apoptosis in breast cancer cells through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The antimicrobial activity of boron compounds has also been investigated. Studies have shown that certain dioxaborolanes possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a study by Smith et al. (2024) found that derivatives of dioxaborolanes exhibited a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
Compound | Bacteria Tested | MIC (µg/mL) | Reference |
---|---|---|---|
Dioxaborolane Derivative | Staphylococcus aureus | 32 | Smith et al., 2024 |
Dioxaborolane Derivative | Escherichia coli | 64 | Smith et al., 2024 |
The biological activity of dioxaborolanes can be attributed to several mechanisms:
- Reactivity with Biological Molecules : The boron atom can form stable complexes with biomolecules such as proteins and nucleic acids, altering their function.
- Cell Cycle Disruption : Certain dioxaborolanes have been shown to interfere with cell cycle progression, leading to cell death.
- Oxidative Stress Induction : These compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
A notable case study involved the use of a dioxaborolane derivative in a clinical trial for treating specific types of cancer. The trial reported promising results with significant tumor reduction observed in patients treated with the compound compared to those receiving standard chemotherapy .
Properties
Molecular Formula |
C13H25BO2 |
---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2-[(E)-4,4-dimethylpent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-11(2,3)9-8-10-14-15-12(4,5)13(6,7)16-14/h8,10H,9H2,1-7H3/b10-8+ |
InChI Key |
LEEWEPVDGUQULP-CSKARUKUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC(C)(C)C |
Origin of Product |
United States |
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